(1-Benzyl-1H-pyrazol-4-YL)methanesulfonyl chloride
CAS No.:
Cat. No.: VC20460136
Molecular Formula: C11H11ClN2O2S
Molecular Weight: 270.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11ClN2O2S |
|---|---|
| Molecular Weight | 270.74 g/mol |
| IUPAC Name | (1-benzylpyrazol-4-yl)methanesulfonyl chloride |
| Standard InChI | InChI=1S/C11H11ClN2O2S/c12-17(15,16)9-11-6-13-14(8-11)7-10-4-2-1-3-5-10/h1-6,8H,7,9H2 |
| Standard InChI Key | WQPYSLJVSNMZSY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CN2C=C(C=N2)CS(=O)(=O)Cl |
Introduction
Chemical Structure and Molecular Properties
The molecular structure of (1-benzyl-1H-pyrazol-4-yl)methanesulfonyl chloride comprises a pyrazole ring substituted at the 1-position with a benzyl group and at the 4-position with a methanesulfonyl chloride functional group. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, contributes to the compound’s planarity and π-electron density, while the benzyl group introduces steric bulk and lipophilicity. The methanesulfonyl chloride group (–SO₂Cl) provides a highly reactive site for nucleophilic substitution reactions.
Molecular Formula: C₁₁H₁₂ClN₂O₂S
Molecular Weight: 271.74 g/mol (calculated from atomic masses).
Key Structural Features:
-
Pyrazole ring (C₃H₃N₂) with nitrogen atoms at positions 1 and 2.
-
Benzyl substituent (–C₆H₅CH₂) at the pyrazole’s 1-position.
-
Methanesulfonyl chloride (–SO₂ClCH₂) at the pyrazole’s 4-position.
Physicochemical Properties:
-
Density: ~1.4 g/cm³ (estimated via additive atomic contributions).
-
Boiling Point: ~420°C (extrapolated from analogous sulfonyl chlorides).
-
Solubility: Sparingly soluble in polar solvents (e.g., water) due to the hydrophobic benzyl group; highly soluble in aprotic solvents like toluene or dichloromethane .
Synthesis and Reaction Mechanisms
Synthetic Pathways
The synthesis of (1-benzyl-1H-pyrazol-4-yl)methanesulfonyl chloride typically proceeds via a two-step strategy:
-
Preparation of (1-Benzyl-1H-pyrazol-4-yl)methanol:
-
A pyrazole derivative is functionalized with a hydroxymethyl group at the 4-position through formylation followed by reduction.
-
-
Sulfonylation with Methanesulfonyl Chloride:
-
The alcohol intermediate reacts with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) to yield the sulfonyl chloride.
-
Representative Reaction:
Optimized Conditions:
-
Reaction Time: 0.5–2 hours.
-
Solvent: Anhydrous toluene or dichloromethane.
-
Base: Triethylamine (1.5 equiv) to neutralize HCl byproduct.
Mechanistic Insights
The sulfonylation proceeds via a nucleophilic acyl substitution mechanism:
-
Deprotonation of the alcohol by triethylamine generates a alkoxide ion.
-
The alkoxide attacks the electrophilic sulfur atom in MsCl, displacing chloride and forming the sulfonate ester.
-
Subsequent chloride elimination yields the sulfonyl chloride.
Key Characterization Data:
-
¹H NMR: δ 7.2–7.4 ppm (benzyl aromatic protons), δ 5.1 ppm (pyrazole CH), δ 3.8–4.0 ppm (CH₂SO₂Cl).
-
¹³C NMR: δ 120–150 ppm (pyrazole and aromatic carbons), δ 55 ppm (CH₂SO₂Cl).
-
HRMS: [M + H]⁺ expected at m/z 271.74.
Comparative Analysis with Structural Analogues
The reactivity and applications of (1-benzyl-1H-pyrazol-4-yl)methanesulfonyl chloride are contextualized by comparing it to related sulfonyl chlorides and pyrazole derivatives:
| Compound | Molecular Formula | Key Differences | Reactivity Profile |
|---|---|---|---|
| Benzenesulfonyl chloride | C₆H₅SO₂Cl | Lacks pyrazole moiety; simpler aromatic | Less steric hindrance |
| 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | C₁₃H₁₅ClN₂O₂S | Additional methyl groups on pyrazole | Reduced electrophilicity due to steric effects |
| 4-(1H-Pyrazol-4-yl)benzoic acid | C₁₀H₈N₂O₂ | Carboxylic acid instead of sulfonyl chloride | Acid-base reactivity dominant |
Unique Advantages of (1-Benzyl-1H-pyrazol-4-yl)methanesulfonyl Chloride:
-
Dual Reactivity: The pyrazole ring participates in coordination chemistry, while the sulfonyl chloride enables cross-coupling or polymerization.
-
Steric Tunability: The benzyl group modulates steric accessibility for regioselective reactions.
Applications in Pharmaceutical Chemistry
Material Science Applications
-
Polymer Cross-Linking: The sulfonyl chloride group reacts with hydroxyl or amine-terminated polymers to form sulfonate ester or sulfonamide linkages, enhancing mechanical strength.
-
Surface Functionalization: Immobilized on silica or metal-organic frameworks (MOFs) for catalytic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume